Diethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2, Array | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |
| Record name | Diolamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021932 | |
| Record name | Diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Diethanolamine | |
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Color/Form |
A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |
CAS No. |
111-42-2 | |
| Record name | DIETHANOLAMINE | |
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| Record name | Ethanol, 2,2'-iminobis- | |
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| Record name | Ethanol, 2,2'-iminodi- | |
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Melting Point |
82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |
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Synthesis Pathways and Derivatization Chemistry of Diethanolamine
Industrial-Scale Synthesis Methodologies of Diethanolamine
The primary industrial method for producing this compound involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This reaction is typically carried out under controlled temperature and pressure conditions. diplomatacomercial.com The process is sequential, with ethylene oxide reacting with ammonia to initially form monoethanolamine (MEA). wikipedia.orgchemsky-cn.com Monoethanolamine can then react with a second molecule of ethylene oxide to yield this compound. wikipedia.orgchemsky-cn.com Further reaction of this compound with a third molecule of ethylene oxide produces triethanolamine (B1662121) (TEA). wikipedia.orgchemsky-cn.com
(Monoethanolamine) wikipedia.org
(this compound) wikipedia.org
(Triethanolamine) wikipedia.org
This reaction typically yields a crude mixture containing mono-, di-, and triethanolamine. nih.govatamanchemicals.com The ratio of these products can be influenced by adjusting the stoichiometry of the reactants, specifically the molar ratio of ammonia to ethylene oxide. wikipedia.orggoogle.comgoogle.com A higher molar ratio of ammonia generally favors the formation of monoethanolamine, while a lower ratio can increase the proportion of di- and triethanolamine. google.comgoogle.com
After the reaction, the mixture is subjected to distillation to separate and purify the individual ethanolamines. nih.govatamanchemicals.com Economical production of high-purity, colorless ethanolamines has been achievable since the mid-1970s. nih.govatamanchemicals.com
Another described method for this compound production is the chloroethanol method, which utilizes chloroethanol and ammonia as raw materials. chemsky-cn.com This process involves neutralization, distillation, and dehydration steps. chemsky-cn.com While having a mature production process, this method is noted for generating significant wastewater and exhaust gas. chemsky-cn.com The ammoniation method is also mentioned as a relatively newer process offering high product yield, though it requires the use of costly catalysts. chemsky-cn.com
Industrial production often involves continuous processes in tubular or tower reactors. google.com Adjusting the molar ratio of liquid ammonia to ethylene oxide is a key factor in controlling the product distribution, particularly the content of MEA and TEA. google.com Recycling a portion of the separated monoethanolamine back into the reaction can help increase the yield of this compound. google.com
Laboratory-Scale Derivatization and Structural Modification Studies
This compound serves as a valuable starting material for the synthesis of a variety of derivatives and for structural modification studies in a laboratory setting. Its dual functionality, encompassing both a secondary amine and two primary hydroxyl groups, allows for diverse chemical transformations.
One common type of derivatization involves reactions with fatty acids or their methyl esters to form fatty acid diethanolamides. wikipedia.orgnih.govcir-safety.org These amides are amphiphilic and are widely used in surfactants. wikipedia.org The condensation of fatty acid methyl esters with DEA at elevated temperatures, often in the presence of a catalyst like sodium methoxide, yields the corresponding diethanolamides. cir-safety.org
This compound's reactivity with various reagents allows for the introduction of new functional groups or the formation of cyclic structures. For instance, this compound can react with isobutyraldehyde (B47883) to produce an oxazolidine (B1195125) ring structure, with the removal of water. wikipedia.org Reaction with 2-chloro-4,5-diphenyloxazole (B8386082) has been shown to yield ditazole. wikipedia.org
Derivatization is also employed in analytical chemistry for the detection and quantification of ethanolamines. Methods involving silylation (using reagents like BSTFA and BSA) and trifluoroacetylation (using TFAA) have been developed to convert ethanolamines into more volatile derivatives suitable for analysis by gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netshd-pub.org.rs Trifluoroacetylation using TFAA in acetonitrile (B52724) has been identified as a method yielding optimal results for the derivatization of ethanolamines for GC-MS analysis. researchgate.netshd-pub.org.rs These derivatization reactions can be rapid and quantitative at room temperature. researchgate.netshd-pub.org.rs
This compound has also been utilized in the modification of polymer materials. For example, it has been used to modify polymers of intrinsic microporosity (PIM-1) through reaction, leading to materials with altered adsorption properties. acs.org This modification can introduce hydroxyalkylaminoalkylamide structures into the polymer backbone. acs.org In another study, this compound-assisted succinimide (B58015) was used to synthesize a waterborne epoxy resin, demonstrating its role in introducing hydrophilic character and improving the properties of materials like polyimide filaments. researchgate.net The bonding of DEA onto the epoxy resin structure contributes to the formation of a stable emulsion. researchgate.net
Furthermore, this compound units within amine-cured epoxy polymers have been shown to react with boronic acids, forming dioxazaborocanes. rsc.org This post-curing modification approach exploits the intrinsic reactivity of the this compound units to alter the thermal, mechanical, and optical properties of the epoxy polymers. rsc.org
Studies have also explored the synthesis of this compound-based amino acid derivatives, including those with symmetric and asymmetric hydrophobic domains, highlighting its use in creating more complex molecular structures. finechem-mirea.ru
Characterization of Synthesis By-products and Impurities Associated with this compound Production
The industrial synthesis of this compound, primarily through the reaction of ethylene oxide with ammonia, inherently produces a mixture of ethanolamines, including monoethanolamine (MEA) and triethanolamine (TEA), which are considered co-products rather than strictly by-products in many operations. wikipedia.orgnih.govatamanchemicals.com However, the production process can also lead to the formation of various impurities and degradation products.
Commercial grades of this compound typically have specifications for the maximum allowable concentrations of MEA and TEA. For instance, some commercial specifications require a minimum purity of 99%, with maximum limits of 0.5% for MEA and 0.5% for TEA. nih.govatamanchemicals.com Other specifications might allow for up to 1% of both MEA and TEA as impurities in a blend of this compound with water. nih.govatamanchemicals.com Higher purity grades, such as 99.3% minimum purity, have even lower limits for MEA (0.45% max) and TEA (0.25% max). iarc.fr
Beyond the co-products MEA and TEA, other impurities can arise from the reaction conditions and raw materials. If water is used as a catalyst in the ethylene oxide method, it can react with ethylene oxide to produce ethylene glycol and its oligomers, such as diethylene glycol, triethylene glycol, and tetraethylene glycol, which are considered by-products. google.com
In applications where this compound is used, such as in gas purification or metalworking fluids, degradation can occur, leading to the formation of various by-products. Studies on the degradation of activated this compound during carbon dioxide absorption have identified numerous degradation products. core.ac.uk These can include compounds like formamide, N-(hydroxyethyl)ethylenediamine, oxazolidone, 2-(2-aminoethoxy)ethanol, 2-amino-2-methyl-1-propanol, N,N-bis(hydroxyethyl)ethylenediamine, ethylurea, 2-methylaminoethanol, ethanol (B145695), and acetone. core.ac.uk Activated DEA samples have shown a range of twelve degradation products in some analyses. core.ac.uk
This compound can also be present as an unintended impurity in products derived from it, such as fatty acid diethanolamide condensates, where free this compound levels can range from less than 1% to nearly 10%. nih.govcir-safety.orgiarc.fr It can also occur as a contaminant in triethanolamine products. nih.goviarc.fr
Characterization of these by-products and impurities is crucial for quality control and understanding the behavior of this compound in various applications. Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed to determine the chemical composition and detect impurities in this compound. diplomatacomercial.comdiplomatacomercial.com These methods are vital for ensuring that the produced this compound meets required purity levels and complies with stringent regulatory standards. diplomatacomercial.comdiplomatacomercial.com Techniques like ion chromatography and high-performance liquid chromatography with ultraviolet detection are used for the analysis of this compound in different matrices, including air samples. nih.govatamanchemicals.com
The presence of impurities like hydrogen sulfide (B99878), carbonyl sulfide, and mercaptans in gas streams being purified by this compound solutions can also contribute to the degradation of this compound. google.com Methods for cleaning contaminated this compound solutions from impurities, including decomposition products and thermally stable salts, often involve heating and fractionation processes. google.com
Table 1: Properties and Purity Specifications of Commercial this compound
| Property | Value/Range | Source(s) |
| Purity (minimum) | 99% | nih.govatamanchemicals.comsigmaaldrich.com |
| 99.3% | iarc.fr | |
| Monoethanolamine | 0.5% max | nih.govatamanchemicals.com |
| 0.45% max | iarc.fr | |
| Triethanolamine | 0.5% max | nih.govatamanchemicals.com |
| 0.25% max | iarc.fr | |
| Water Content | 0.15% max | nih.govatamanchemicals.comiarc.fr |
| Form | Solid (deliquescent prisms) or viscous liquid | nih.govnih.gov |
| Color | Colorless to pale yellow | pcc.eu |
| Odor | Mild ammonia odor | nih.govnih.govsolechem.eu |
| Melting Point | 28 °C | sigmaaldrich.com |
| Boiling Point | 269-270 °C at 1013 hPa | sigmaaldrich.com |
| Density | 1.09 g/cm³ at 30 °C | sigmaaldrich.com |
| Water Solubility | Unlimited/Good solubility | pcc.eusolechem.eumayacglobal.com |
Note: Data compiled from various sources and may represent different grades or specifications.
Table 2: Examples of this compound Derivatization Reactions
| Reactant(s) | Product Type | Notes | Source(s) |
| Fatty acids or methyl esters | Fatty acid diethanolamides | Used in surfactants | wikipedia.orgnih.govcir-safety.org |
| Isobutyraldehyde | Oxazolidine | Formation involves removal of water | wikipedia.org |
| 2-chloro-4,5-diphenyloxazole | Ditazole | Specific reaction product | wikipedia.org |
| Silylating agents (BSTFA, BSA) | Silylated derivatives | For GC-MS analysis | researchgate.netshd-pub.org.rs |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetylated derivatives | For GC-MS analysis, optimal results in acetonitrile | researchgate.netshd-pub.org.rs |
| Polymers of intrinsic microporosity (PIM-1) | Modified polymers | Alters adsorption properties, introduces hydroxyalkylaminoalkylamide structures | acs.org |
| Epoxy resins + Succinimide | Waterborne epoxy resin | Improves hydrophilicity, enhances material properties | researchgate.net |
| Boronic acids (with amine-cured epoxy polymers) | Dioxazaborocanes | Post-curing modification, alters polymer properties | rsc.org |
| Amino acids | Amino acid derivatives | Synthesis of complex molecular structures | finechem-mirea.ru |
Table 3: Examples of Synthesis By-products and Impurities
| Compound Name | Type | Origin/Context | Source(s) |
| Monoethanolamine (MEA) | Co-product/Impurity | Industrial synthesis from ethylene oxide and ammonia | wikipedia.orgnih.govatamanchemicals.com |
| Triethanolamine (TEA) | Co-product/Impurity | Industrial synthesis from ethylene oxide and ammonia | wikipedia.orgnih.govatamanchemicals.com |
| Ethylene glycol | By-product | Reaction of ethylene oxide with water (catalyst) | google.com |
| Diethylene glycol | By-product | Reaction of ethylene oxide with water (catalyst) | google.com |
| Triethylene glycol | By-product | Reaction of ethylene oxide with water (catalyst) | google.com |
| Tetraethylene glycol | By-product | Reaction of ethylene oxide with water (catalyst) | google.com |
| Free this compound | Impurity | In fatty acid diethanolamide condensates | nih.govcir-safety.orgiarc.fr |
| Formamide | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| N-(hydroxyethyl)ethylenediamine | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Oxazolidone | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| 2-(2-aminoethoxy)ethanol | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| 2-amino-2-methyl-1-propanol | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| N,N-bis(hydroxyethyl)ethylenediamine | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Ethylurea | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| 2-methylaminoethanol | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Acetone | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Acetic acid | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Glycolic acid | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Ethyl-1-piperazinecarboxylate | Degradation Product | Degradation during CO2 absorption | core.ac.uk |
| Thermally stable salts | Impurity | Present in contaminated solutions | google.com |
Advanced Applications and Associated Research Challenges of Diethanolamine
Role of Diethanolamine in Gas Sweetening Technologies: Mechanistic Investigations and Performance Optimization
This compound is extensively utilized in gas sweetening processes to remove acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas and refinery streams. This purification is crucial for preventing corrosion in pipelines and equipment, meeting sales gas specifications, and for health and safety reasons. jmcampbell.comaau.dkou.edu
The mechanism of acid gas removal by DEA involves a reversible chemical reaction. As a weak base, DEA reacts with the acidic H₂S and CO₂. The reaction with H₂S is a straightforward acid-base neutralization. The reaction with CO₂, however, is slower and proceeds through the formation of a carbamate intermediate. medwinpublishers.comgasprocessingnews.com
Research has focused on optimizing the performance of DEA-based sweetening units. Key operational parameters that are investigated include amine concentration, temperature, and circulation rate. For instance, one study identified that the maximum removal of CO₂ is achieved at a lean amine concentration of 30 wt%, a temperature of 40°C, and a circulation rate of 260 m³/h.
Comparative studies have been conducted to evaluate the performance of DEA against other amines, such as monoethanolamine (MEA) and methylthis compound (MDEA). jmcampbell.com While MEA is more reactive, DEA has a lower heat of reaction, which translates to energy savings during the regeneration of the amine solution. medwinpublishers.com MDEA is known for its selectivity towards H₂S over CO₂, which is advantageous in specific applications. jmcampbell.comgasprocessingnews.com One comparative study highlighted that DEA removed 100% of H₂S and 99.07% of a combined H₂S and CO₂ stream, whereas MDEA removed 99.95% of H₂S and 68.85% of the combined stream. gasprocessingnews.comscribd.com
| Amine | H₂S Removal Efficiency | Combined H₂S and CO₂ Removal Efficiency | Key Characteristics |
|---|---|---|---|
| This compound (DEA) | 100% | 99.07% | Lower heat of reaction, non-selective. medwinpublishers.comgasprocessingnews.com |
| Methylthis compound (MDEA) | 99.95% | 68.85% | Selective for H₂S, lower energy consumption for regeneration. jmcampbell.comgasprocessingnews.comscribd.com |
| Monoethanolamine (MEA) | High | High | Higher reactivity, higher corrosion potential. jmcampbell.commedwinpublishers.com |
Research challenges in this area include mitigating corrosion in the processing units, which can be exacerbated by high amine concentrations and temperatures, and managing the degradation of the DEA solution, which can lead to the formation of corrosive byproducts. researchgate.netscribd.com
This compound as a Corrosion Inhibitor: Efficacy, Mechanism, and Material Compatibility Studies
This compound is an effective corrosion inhibitor, particularly for ferrous metals and their alloys in acidic environments. Its inhibitive properties are attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. peacta.orgijrar.org
The mechanism of inhibition is primarily through the physical and chemical adsorption of DEA molecules onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of the this compound molecule facilitates this adsorption. peacta.orgijrar.org Studies have shown that DEA acts as a mixed-type inhibitor, meaning it inhibits both the anodic and cathodic reactions of the corrosion process. peacta.org
The efficacy of this compound as a corrosion inhibitor is dependent on its concentration, the temperature, and the specific corrosive environment. Research on mild steel in a 0.5 M sulfuric acid solution demonstrated that the inhibition efficiency of DEA ranged from 55.3% to 88.7% for concentrations between 10⁻⁷ M and 10⁻³ M at 303 K. peacta.org However, the inhibition efficiency was found to decrease with an increase in temperature. peacta.org For zinc in hydrochloric acid, an inhibition efficiency of 97.26% was achieved at a 20 mM inhibitor concentration in 0.01 M HCl at 301 K. ijrar.org
| DEA Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10⁻³ | 88.7 |
| 10⁻⁴ | 81.2 |
| 10⁻⁵ | 72.5 |
| 10⁻⁶ | 64.3 |
| 10⁻⁷ | 55.3 |
Material compatibility studies have primarily focused on mild steel and zinc. peacta.orgijrar.orgresearchgate.netasianpubs.org Further research is needed to evaluate the performance of this compound as a corrosion inhibitor for other metals and alloys and in a wider range of corrosive environments. A significant research challenge is the development of more stable and effective corrosion inhibitor formulations based on this compound, potentially through synergistic combinations with other compounds.
Research on this compound's Functionality in Textile Processing and Finishing
As a pH regulator, DEA helps to maintain the optimal pH for various types of dyes, which is crucial for achieving uniform color distribution and improved dye fixation. bdmaee.net In reactive dyeing of cotton, the inclusion of DEA has been shown to increase dye fixation by 12% and reduce the washing-off time by 15%. bdmaee.net One report indicated that over 60% of surveyed textile mills in India reported improved colorfastness and softness after incorporating DEA into their dye baths. bdmaee.net
This compound also contributes to the softening of fabrics by acting as a neutralizing agent for acidic compounds used in finishing treatments and by enhancing the emulsification of softening agents, ensuring their even distribution on the fabric surface. bdmaee.net
| Performance Metric | Improvement with DEA |
|---|---|
| Dye Fixation | 12% increase bdmaee.net |
| Washing-off Time | 15% reduction bdmaee.net |
Research challenges in the textile applications of this compound revolve around enhancing its performance characteristics while addressing environmental and safety considerations. diplomatacomercial.com There is ongoing research to develop more eco-friendly formulations and application methods to minimize the environmental impact of textile processing. diplomatacomercial.com
This compound in Metalworking Fluids: Formulation Science and Exposure Dynamics Research
This compound is a component in the formulation of metalworking fluids, where it functions as a corrosion inhibitor and a pH adjuster to neutralize acidic byproducts generated during machining operations. bdmaee.net It is often used in emulsifiable cutting fluids due to its amphiphilic nature, which helps to create stable emulsions of oil and water. bdmaee.net Typical usage concentrations in metalworking fluids range from 0.5% to 2% by weight. bdmaee.net
The formulation science of metalworking fluids is complex, requiring a balance of various additives to achieve desired performance in lubrication, cooling, and corrosion protection. This compound contributes to the stability and longevity of these fluids by maintaining an alkaline pH, which helps to inhibit microbial growth. bdmaee.net
However, the use of this compound in metalworking fluids has declined due to regulatory concerns. taylorfrancis.com A significant issue is the potential for this compound to react with nitrites, which may also be present in the fluid, to form N-nitrosothis compound (NDELA), a carcinogenic compound. nih.govnih.gov
Research on exposure dynamics has been conducted to assess the occupational health risks associated with this compound in metalworking fluids. Studies have measured airborne concentrations of this compound in machine shops and have also investigated dermal exposure. nih.govnih.govresearchgate.net The median air concentration of this compound in nine machine shops was reported to be 64 µg/m³. nih.gov
| Exposure Route | Reported Levels |
|---|---|
| Airborne Concentration | Median of 64 µg/m³ in some machine shops. nih.gov |
| Concentration in Bulk Fluids | 4% to 5%. who.int |
The primary research challenge in this field is to develop safer alternatives to this compound that provide similar performance benefits without the associated health risks.
This compound in Personal Care Formulations: Ingredient Interactions and Stability Research
This compound and its derivatives are used in personal care products and cosmetics as emulsifiers, foaming agents, and pH adjusters. cosmeticsinfo.orgfda.govalsglobal.com They contribute to the creamy texture and lathering properties of products such as shampoos, cleansers, and lotions. annmariegianni.com
A key area of research is the potential for this compound to be present as an impurity in other cosmetic ingredients, such as fatty acid diethanolamides (e.g., cocamide DEA and lauramide DEA). nih.govcir-safety.org The concentration of free this compound in these condensates can range from less than 1% to nearly 19%. nih.gov
Stability research has focused on the potential for this compound to react with other ingredients in a formulation to form N-nitrosothis compound (NDELA), particularly in the presence of nitrosating agents. cosmeticsinfo.orgresearchgate.net This has led to recommendations that this compound and its salts should not be used in cosmetic products where N-nitroso compounds can be formed. cosmeticsinfo.orgnih.gov
Studies on the skin penetration of this compound from cosmetic formulations have shown that a small percentage of the applied dose can be absorbed. One study using human skin samples found that approximately 0.1% of the DEA from shampoo and hair dye formulations was absorbed into the receptor fluid after 5-30 minutes. In a 72-hour repeated-dose study with a body lotion, about 1% was absorbed into the receptor fluid, while nearly 30% accumulated in the skin. nih.gov
| Product Type | Application Time | Absorption into Receptor Fluid | Accumulation in Skin (72-hour study) |
|---|---|---|---|
| Shampoo & Hair Dye | 5-30 minutes | ~0.1% nih.gov | N/A |
| Body Lotion | 72 hours (repeated dose) | ~1% nih.gov | ~30% nih.gov |
The main research challenge is to ensure the safety of personal care products containing this compound or its derivatives. This involves careful formulation to avoid the formation of nitrosamines, as well as ongoing research to better understand the long-term effects of dermal exposure to low levels of this compound. alsglobal.com
Toxicokinetics and Biotransformation of Diethanolamine
Absorption Pathways of Diethanolamine: Dermal, Oral, and Inhalation Dynamics
This compound can be absorbed into the body through dermal, oral, and potentially inhalation routes. The extent of absorption varies depending on the route of exposure, the vehicle in which DEA is presented, and the species.
Dermal absorption has been studied in various species, including rats, mice, rabbits, and humans. In vitro studies using full-thickness skin preparations showed that human skin was a better barrier to aqueous DEA (37% w/w) than rat, rabbit, and mouse skin when applied as an "infinite dose". iarc.fr The total absorbed dose from aqueous DEA was higher (0.23–6.68%) than from undiluted material (0.02–1.3%) in these in vitro studies. iarc.fr Studies with [¹⁴C]this compound applied dermally in 95% ethanol (B145695) to mice showed more efficient absorption (27–58%) compared to rats (3–16%). iarc.fr In rats, the absorption rate increased linearly with the dose of [¹⁴C]this compound, with a 100-fold increase in dose resulting in a 450-fold increase in absorption rate. iarc.fr Studies using human skin samples exposed to DEA in cosmetic formulations (shampoos, hair dyes, body lotions) indicated that approximately 0.1% of the applied dose from shampoo and hair dye formulations was absorbed into the receptor fluid within 5–30 minutes. nih.govnih.gov In a 72-hour repeated-dose study with a body lotion formulation, nearly 30% of the applied DEA accumulated in the skin, and approximately 1% was absorbed into the receptor fluid. nih.govnih.gov It has been suggested that DEA may enhance its own dermal absorption at higher doses. fda.gov
Oral administration of DEA to rats resulted in good absorption. cir-safety.orgnih.govnih.gov After a single oral dose of 7 mg/kg body weight [¹⁴C]this compound, 22% of the recovered dose was excreted in urine within 48 hours, and 60% remained in tissues. nih.gov Single oral doses ranging from 0.7 to 200 mg/kg body weight were reported to be well absorbed in rats. nih.gov Gastrointestinal absorption was nearly complete after oral doses up to 200 mg/kg DEA in rats. cir-safety.org
While DEA is present in workplace air, particularly in industries like metal manufacturing, quantitative data specifically on inhalation absorption dynamics in the context of toxicokinetics were not extensively detailed in the provided information. iarc.fr However, for risk assessment purposes, the bioavailability via the inhalation route has been considered to be similar to that of the oral route, i.e., quantitative. europa.eu
Systemic Distribution and Tissue Accumulation of this compound Equivalents
Following absorption, this compound and its equivalents are distributed systemically and can accumulate in various tissues. The tissue distribution of [¹⁴C] was similar after oral, intravenous, and dermal administration in rats. nih.gov
Studies in rats and mice have shown that DEA accumulates to high concentrations in certain tissues, particularly the liver and kidney. nih.govnih.govnih.govresearchgate.netdergipark.org.tr Tissue-to-blood ratios were substantially greater than 1 for all tissues examined in rats and mice, including adipose, brain, heart, kidney, liver, lung, muscle, skin, and spleen. nih.gov The greatest accumulation was observed in the liver and kidney, with tissue-to-blood ratios exceeding 100. nih.govnih.gov Other tissues like lung and spleen showed ratios of 30-40, while heart, brain, and muscle had ratios of 10-20. nih.gov
Repeated oral administration of DEA leads to further accumulation in tissues. After daily oral administration of 7 mg/kg body weight [¹⁴C]this compound to rats, DEA equivalents accumulated in tissues at high concentrations over 4–8 weeks of repeated treatment, reaching a level of 0.3 mg/g tissue in the liver. nih.gov The steady-state of bioaccumulation was approached only after several weeks of repeat oral dosing, and accumulation continued throughout dosing in the blood. cir-safety.orgnih.gov The majority of radioactivity in tissues was found in aqueous extracts (up to 90%), with a smaller portion (5-10%) being organic-extractable. nih.gov
Table 1: Tissue Distribution of [¹⁴C]this compound Equivalents in Rats
| Tissue | Tissue/Blood Ratio (Single Dose) nih.gov | Accumulation after Repeated Dosing (7 mg/kg/day for 8 weeks) nih.govanmat.gob.ar |
| Liver | 150-200 | High (up to 0.3 mg/g tissue), accumulation increased |
| Kidney | 150-200 | High, accumulation increased |
| Lung | 30-40 | Not specified, likely accumulated |
| Spleen | 30-40 | Not specified, likely accumulated |
| Heart | 10-20 | Not specified, likely accumulated |
| Brain | 10-20 | Accumulated |
| Muscle | 10-20 | Accumulated |
| Adipose | >1 | Not specified, likely accumulated |
| Skin | >1 | Accumulated (particularly at dose site after dermal exposure) iarc.frnih.gov |
| Blood | 1 | Continued to bioaccumulate throughout dosing cir-safety.org |
Note: Data compiled from various studies and may represent different time points and administration routes.
Retention and bioaccumulation of DEA-derived radioactivity are partly attributed to the incorporation of aberrant phospholipids (B1166683) into tissues, likely within cell membranes. anmat.gob.ar
Metabolic Transformations of this compound:
This compound is metabolized through pathways similar to those of the endogenous compound ethanolamine (B43304). iarc.frnih.govnih.govanmat.gob.areuropa.eu These metabolic transformations involve enzymatic methylation, phosphorylation, and interactions with lipid metabolism, particularly choline (B1196258) homeostasis. iarc.frnih.govnih.govanmat.gob.areuropa.eu
Enzymatic Methylation Pathways and Metabolite Identification
This compound undergoes enzymatic methylation reactions, primarily in the liver. researchgate.net This process involves the transfer of methyl groups, likely from S-adenosylmethionine (SAM), to form N-methylated derivatives. iarc.frnih.govnih.govanmat.gob.areuropa.euresearchgate.net The identified methylated metabolites include N-methylthis compound and N,N-dimethylthis compound. nih.gov After single oral and intravenous administrations to rats, only a small portion of DEA was found as its mono- and dimethylated derivatives in urine, with the parent compound being predominant. iarc.fr However, after repeated oral administration, the relative amounts of these methylated derivatives increased. iarc.fr In mice, this compound and its methylated metabolites accumulated in the liver and plasma. anmat.gob.ar These methylated metabolites can potentially undergo further enzymatic oxidation to form dimethylglycine-ethanolamine. researchgate.net
Phosphorylation and Incorporation into Phospholipids
This compound can be O-phosphorylated, a metabolic step analogous to the phosphorylation of ethanolamine and choline. iarc.frnih.govnih.govanmat.gob.areuropa.eu This phosphorylation allows DEA and its N-methylated derivatives to be incorporated as polar head groups into phospholipids, forming aberrant phosphoglyceride and sphingomyelin (B164518) analogues via the ethanolamine metabolic pathway. iarc.frnih.govnih.govanmat.gob.areuropa.eu Studies have shown that DEA is incorporated into various phospholipid derivatives, competing with choline and ethanolamine for incorporation. europa.eu DEA-derived phospholipids are characterized by an increased biological half-life, and DEA-derived sphingomyelins are not readily metabolized by sphingomyelinase. europa.eu Following repeated exposure of rats to DEA, the extent of methylation and accumulation of aberrant sphingomyelinoid lipids in tissues increased. nih.govnih.gov Human liver slices have also demonstrated the uptake and incorporation of DEA into ceramide derivatives, forming aberrant sphingomyelins. nih.gov In the brain, radioactivity was found in the phosphatidyl-ethanolamine fraction, primarily as DEA-containing headgroups. anmat.gob.ar
Interaction with Lipid Metabolism and Choline Homeostasis
This compound interacts with lipid metabolism, notably by affecting choline homeostasis. iarc.frnih.govresearchgate.netdergipark.org.treuropa.euoup.comnih.govresearchgate.net Due to its structural similarity to choline, DEA can interfere with choline uptake into cells, leading to decreased intracellular concentrations of choline and phosphocholine. iarc.frnih.goveuropa.euoup.comnih.govresearchgate.netoup.com This inhibition of choline uptake has been observed in various cell types, including Chinese hamster ovary cells and mouse neural precursor cells. oup.comnih.govresearchgate.netoup.com
DEA's impact on choline homeostasis can lead to a state resembling choline deficiency. iarc.frnih.govresearchgate.netdergipark.org.treuropa.euoup.comresearchgate.net Choline is essential for the synthesis of phosphatidylcholine (PC), a major membrane phospholipid, and serves as a methyl donor through betaine (B1666868) for the synthesis of SAM. europa.euresearchgate.netresearchgate.net By inhibiting choline uptake and competing for incorporation into phospholipids, DEA can reduce PC synthesis and decrease hepatic concentrations of choline and its metabolites. nih.govdergipark.org.tranmat.gob.areuropa.eunih.govresearchgate.net This disruption of choline metabolism can affect the availability of SAM, potentially leading to hypomethylation and alterations in gene expression. nih.goveuropa.euresearchgate.net Studies have shown that supplementing the medium with excess choline can prevent DEA-induced effects on phospholipid synthesis and cell transformation in vitro. nih.govoup.comnih.gov
Excretion Kinetics and Elimination Routes of this compound
This compound is excreted relatively slowly from the body, predominantly unchanged in the urine. iarc.frcir-safety.orgnih.govnih.govresearchgate.netdergipark.org.tr After single oral and intravenous administrations of DEA to rats, the compound was primarily excreted unchanged in the urine, with only a small portion found as methylated derivatives. iarc.frnih.govnih.govnih.gov Within 48 hours of a single oral or intravenous dose, approximately 20-30% of the dose was recovered in the urine, with less than 3% in feces. cir-safety.orgnih.govnih.gov Minimal conversion to carbon dioxide or volatile metabolites in breath has been observed. nih.govnih.gov
The excretion profile changes with repeated administration. After several weeks of repeated oral administration, significant amounts of N-methylDEA and more cationic metabolites appeared in the urine along with unchanged DEA. iarc.frnih.gov
The elimination of bioaccumulated DEA appears to follow a first-order process, with a whole-body elimination half-life of approximately 6-7 days in rats. cir-safety.orgnih.govresearchgate.net However, the half-life in blood may be longer. dergipark.org.tr
Table 2: Excretion of [¹⁴C]this compound in Rats (Single Oral Dose of 7 mg/kg)
| Excretion Route | Percentage of Recovered Dose (48 hours) cir-safety.org |
| Urine | 22 |
| Feces | 2.4 |
| CO₂ | Not detected |
| Tissues | 57 (remaining) |
Note: Data from a study in Fischer 344 rats. cir-safety.org
Interspecies Variability in this compound Toxicokinetics
Interspecies variability in the toxicokinetics of this compound (DEA) has been observed, particularly concerning dermal absorption and effects on choline metabolism. Studies comparing DEA disposition in different species, such as rats and mice, highlight these differences.
Dermal absorption of DEA has been shown to vary between species. In rats, dermal absorption was found to be slow, with 3-16% of applied doses (2 to 28 mg/kg) absorbed over 48 hours. In contrast, mice exhibited more ready dermal absorption, with 25-60% of applied doses (8 to 80 mg/kg) absorbed over the same period, and the percentage absorbed increased with the dose applied. epa.govnih.gov Human skin also appears to absorb DEA less readily than mouse skin. nih.gov Studies using excised human skin showed low absorption into the receptor fluid (0.08% to 0.9% depending on the product formulation) after 24 hours, with most of the absorbed dose retained within the skin itself (2.8% to 10.0%). researchgate.net
Differences in susceptibility to DEA-induced effects related to choline metabolism have also been noted between species. Rats and mice are considerably more susceptible to choline deficiency than other mammalian species, including humans. nih.gov This variability is linked to quantitative differences in the enzyme kinetics that control choline metabolism. nih.gov Research indicates that DEA can decrease hepatic choline metabolites and S-adenosylmethionine levels in mice, mirroring observations in choline-deficient mice. nih.gov However, DEA did not produce this effect in rats at a maximum tolerated dose level. nih.gov The lack of a carcinogenic response in rats, in contrast to the liver tumors observed in mice following dermal exposure, suggests that exposure levels in rats may not have reached the critical threshold required to disrupt choline homeostasis to the same extent as in mice. nih.gov
The concept of chemical-specific adjustment factors (CSAFs) is utilized in risk assessment to account for interspecies differences in toxicokinetics and toxicodynamics. epa.gov This involves subdividing the default uncertainty factor of 10 for interspecies extrapolation into toxicokinetic and toxicodynamic components. epa.govtexas.govfood.gov.uk For DEA, particularly in the context of dermal exposure and liver tumors in mice, the toxicokinetic component of the interspecies uncertainty factor may be considered lower than the default value when the dose-response is assessed based on absorbed dose, as this accounts for species differences in dermal absorption. researchgate.net Similarly, if humans are less sensitive than mice to the toxicodynamic effects (e.g., effects on cell proliferation), the toxicodynamic component may also be adjusted. researchgate.net
While oral doses of DEA are generally well absorbed in rats, excretion is slow, and the compound accumulates to high concentrations in tissues like the liver and kidney. epa.govnih.govnih.gov Steady-state bioaccumulation is reached after several weeks of repeat dosing, with an elimination half-life of approximately one week. epa.govnih.gov Single oral or intravenous doses in rats resulted in slow excretion in urine (around 22-25% in 48 hours), primarily as the unchanged parent compound. epa.govnih.govnih.gov Minimal conversion to carbon dioxide or volatile metabolites in breath was observed. epa.govnih.gov However, the profile of urinary metabolites changed after several weeks of repeat oral administration in rats, with the appearance of N-methylDEA and more cationic metabolites alongside unchanged DEA. nih.gov
These interspecies variations in absorption, metabolism, and effects on key biological pathways like choline metabolism are critical considerations in extrapolating toxicological data from animal studies to assess potential risks in humans.
| Species | Route of Administration | Dermal Absorption (% of applied dose in 48h) | Key Toxicokinetic Observations |
| Rat | Dermal | 3-16% (2-28 mg/kg dose) | Slow absorption, slow excretion, accumulation in liver and kidney. epa.govnih.gov |
| Mouse | Dermal | 25-60% (8-80 mg/kg dose) | More ready absorption compared to rats, absorption increases with dose. epa.govnih.gov |
| Human (excised skin) | Dermal | Low absorption into receptor fluid (0.08-0.9%), higher retention in skin (2.8-10.0%) after 24h. researchgate.net | Absorption varies with product formulation. researchgate.net |
| Rat | Oral/Intravenous | Well absorbed (Oral) epa.govnih.govnih.gov, ~22-25% excreted in urine as unchanged DEA in 48h. epa.govnih.govnih.gov | Slow excretion, accumulation in liver and kidney, half-life ~1 week, metabolite profile changes with repeat dosing. epa.govnih.gov |
Toxicological Profiles and Mechanistic Insights of Diethanolamine Exposure
Systemic Organ Toxicity Research:
Animal studies have been instrumental in characterizing the systemic toxicity of diethanolamine across different exposure routes and durations. Target organs identified in these studies include the liver, kidney, brain, spinal cord, testis, skin, heart, and salivary gland, with species-specific differences observed in some cases. nih.govnih.gov
Hepatic System Pathology and Cellular Responses
The liver is a primary target organ for this compound toxicity, particularly in mice. Studies have shown dose-dependent increases in liver weight and histopathological changes. nih.govnih.gov
Observed hepatic pathologies include:
Hepatocytes degeneration dergipark.org.tr
Congestion of the central vein dergipark.org.tr
Sinusoid dilation dergipark.org.tr
Necrosis and lysis of hepatocytes nih.govnih.govdergipark.org.tr
Severe fatty changes dergipark.org.tr
Nuclear pyknosis and karyorrhexis dergipark.org.tr
Infiltration of inflammatory cells dergipark.org.tr
Cytologic alteration of hepatocytes nih.govnih.govosti.gov
Mechanistic insights suggest that this compound can stimulate tumors in the mouse liver, potentially through a mechanism involving choline (B1196258) deficiency. dergipark.org.tr this compound has been shown to decrease hepatic levels of choline metabolites in mice, although this effect was not observed in rats. dergipark.org.tr This decrease in choline concentrations in the liver has been linked to increased apoptosis in pregnant mice. dergipark.org.tr this compound may also inhibit phosphatidylcholine synthesis by blocking choline cellular uptake and competing for utilization in the CDP-choline pathway. ca.gov Studies have also indicated that this compound treatment or choline depletion can increase S-phase DNA synthesis in mouse hepatocytes and induce cell proliferation, supporting a potential non-genotoxic mode of action for liver tumor promotion in mice. dergipark.org.trresearchgate.net Gene expression analysis in mouse and rat hepatocytes treated with this compound has shown increased expression of genes associated with cell growth and decreased expression of genes involved in apoptotic pathways, further supporting the choline depletion hypothesis in rodent hepatic neoplasia. researchgate.net
Interactive Data Table: Hepatic Pathology Findings in Mice Exposed to this compound
| Pathology | Observation | Species | Route of Exposure | Source |
| Hepatocytes degeneration | Observed | Mice | Oral | dergipark.org.tr |
| Congestion of the central vein | Observed | Mice | Oral | dergipark.org.tr |
| Sinusoid dilation | Observed | Mice | Oral | dergipark.org.tr |
| Necrosis and lysis of hepatocytes | Observed | Mice | Oral, Drinking Water | nih.govnih.govdergipark.org.tr |
| Severe fatty changes | Observed | Mice | Oral | dergipark.org.tr |
| Nuclear pyknosis and karyorrhexis | Observed | Mice | Oral | dergipark.org.tr |
| Infiltration of inflammatory cells | Observed | Mice | Oral | dergipark.org.tr |
| Cytologic alteration | Noted in all dosed groups | Mice | Drinking Water | nih.govnih.govosti.gov |
| Increased liver weight | Dose-dependent increases observed | Mice | Drinking Water | nih.govnih.gov |
| Increased liver weight | Observed, but no associated histopathology | Rats | Dermal | nih.govnih.gov |
Renal System Pathology and Nephrotoxicity
The kidney is another significant target organ for this compound toxicity in both rats and mice. nih.govnih.govbgrci.de
Observed renal pathologies include:
Nephropathy nih.govnih.govosti.gov
Tubular necrosis nih.govnih.govosti.gov
Renal tubular cell necrosis nih.govnih.gov
Tubular mineralization nih.govnih.gov
Increased kidney weights nih.govnih.gov
Renal tubule regeneration cir-safety.org
Studies in rats have shown increased kidney weights, renal tubular cell necrosis, and decreased renal function following this compound exposure. nih.govnih.gov In mice, nephropathy and tubular necrosis have been observed. nih.govnih.govosti.gov The kidney's susceptibility to toxicants is attributed in part to its high blood flow and the concentration of xenobiotics in tubular fluid. mdpi.comnih.gov While the precise mechanisms of this compound-induced nephrotoxicity are not fully elucidated, studies suggest that the accumulation of this compound in kidney tissues contributes to its toxicity. bgrci.defda.gov this compound has been found to accumulate in kidney tissues at high concentrations after exposure. bgrci.defda.gov
Interactive Data Table: Renal Pathology Findings in Rodents Exposed to this compound
| Pathology | Observation | Species | Route of Exposure | Source |
| Nephropathy | Observed | Rats, Mice | Drinking Water, Dermal | nih.govnih.govosti.gov |
| Tubular necrosis | Observed | Rats, Mice | Drinking Water | nih.govnih.govosti.gov |
| Renal tubular cell necrosis | Observed | Rats | Drinking Water | nih.govnih.gov |
| Tubular mineralization | Increased incidences or severity observed | Rats | Drinking Water | nih.govnih.gov |
| Increased kidney weights | Observed | Rats, Mice | Drinking Water | nih.govnih.gov |
| Renal tubule regeneration | Greater incidences and severities observed in females at higher doses | Rats | Oral | cir-safety.org |
Central Nervous System Effects and Neurotoxicity
Studies in rats have reported effects of this compound on the central nervous system, specifically demyelination in the brain (medulla oblongata) and spinal cord. nih.govnih.gov While animal studies have reported effects on the central nervous system from chronic oral exposure, a 90-day inhalation study in rats found no functional or morphological evidence of neurotoxicity. ca.govepa.gov Neurotoxicity can involve the disruption of neural cells or interference with metabolic processes essential to the nervous system. researchgate.net
Interactive Data Table: Central Nervous System Findings in Rats Exposed to this compound
| Pathology | Observation | Species | Route of Exposure | Source |
| Demyelination | Observed in the brain (medulla oblongata) | Rats | Drinking Water, Dermal | nih.govnih.gov |
| Demyelination | Observed in the spinal cord | Rats | Drinking Water, Dermal | nih.govnih.gov |
| Neurotoxicity | No functional or morphological evidence found | Rats | Inhalation | ca.gov |
Hematological Alterations
This compound exposure has been associated with hematological alterations in rats. Rats exposed to this compound have developed a poorly regenerative, microcytic anemia. nih.govnih.gov Anemia is indicated by values below normal physiological levels and is used as a physiological indicator of blood condition. dergipark.org.tr Studies have found that this compound can cause microcytic and normochromic anemia, potentially leading to ineffective hematopoiesis and stem cell damage. dergipark.org.tr Morphological alterations and hemolysis caused by this compound, along with alterations in the cell membrane and oxidative damage, have also been recorded. dergipark.org.tr Changes in some hematology parameters have been noted in studies, with indications of altered lipid metabolism. cir-safety.org
Interactive Data Table: Hematological Findings in Rats Exposed to this compound
| Alteration | Observation | Species | Route of Exposure | Source |
| Anemia | Poorly regenerative, microcytic anemia developed | Rats | Drinking Water, Dermal | nih.govnih.gov |
| Microcytic and normochromic anemia | Caused by DEA | Rats | Not specified | dergipark.org.tr |
| Morphological alterations | Recorded | Not specified | Not specified | dergipark.org.tr |
| Hemolysis | Caused by toxicant | Not specified | Not specified | dergipark.org.tr |
| Altered hematological parameters | Noted | Rats | Oral | cir-safety.org |
Testicular and Reproductive System Effects
The testicular and male reproductive system can be affected by this compound exposure. Degeneration of the seminiferous tubules of the testis has been noted in dosed male rats in both 2-week and 13-week studies. nih.govnih.gov Dermal application of this compound has been shown to be toxic to the testes and have adverse effects on sperm in adult male rats. researchgate.net These effects included degeneration of seminiferous tubules, spermatogenic cell loss, interstitial hemorrhage, and degenerated Leydig cells. researchgate.net Increased dose and duration of exposure led to cellular infiltration in interstitial spaces and more manifest degeneration of Leydig cells. researchgate.net Widespread atrophy of testicular tissues and reduction in seminiferous tubule size, with reduced sperm in the lumina, were also observed. researchgate.net Significant decreases in sperm cell counts and motility, as well as an increase in epididymal sperm abnormalities, have been reported. researchgate.net Testicular degeneration was reported in male rats in a 90-day drinking water study. ornl.govindustrialchemicals.gov.au However, dermal exposure in 13-week studies was not associated with testicular or epididymal changes in rats. nih.gov
Interactive Data Table: Testicular and Reproductive System Findings in Rodents Exposed to this compound
| Pathology/Effect | Observation | Species | Route of Exposure | Source |
| Seminiferous tubule degeneration | Noted in dosed males | Rats | Drinking Water | nih.govnih.gov |
| Testicular toxicity | Dermal application shown to be toxic | Rats | Dermal | researchgate.net |
| Spermatogenic cell loss | Observed | Rats | Dermal | researchgate.net |
| Interstitial hemorrhage | Observed | Rats | Dermal | researchgate.net |
| Degenerated Leydig cells | Observed, more manifest with increased dose/duration | Rats | Dermal | researchgate.net |
| Cellular infiltration | Observed in interstitial spaces with increased dose/duration | Rats | Dermal | researchgate.net |
| Testicular tissue atrophy | Widespread atrophy observed with increased dose/duration | Rats | Dermal | researchgate.net |
| Reduced seminiferous tubule size | Observed with increased dose/duration | Rats | Dermal | researchgate.net |
| Decreased sperm cell counts | Significant decrease in all treated groups | Rats | Dermal | researchgate.net |
| Decreased sperm motility | Decreased in all treated groups except one | Rats | Dermal | researchgate.net |
| Increased sperm abnormalities | Significant increase in epididymal sperm abnormalities | Rats | Dermal | researchgate.net |
| Testicular degeneration | Reported in a 90-day study | Rats | Drinking Water | ornl.govindustrialchemicals.gov.au |
| Testicular/epididymal changes | Not observed | Rats | Dermal | nih.gov |
Salivary Gland Histopathology
Cytologic alteration in the submandibular salivary gland has been noted in male and female mice in 13-week studies. nih.govnih.govosti.gov Lesions were observed in both the acinar and ductal compartments of the submandibular gland, with acinar cells showing swelling due to increased amounts of pale-staining material. nih.gov
Interactive Data Table: Salivary Gland Findings in Mice Exposed to this compound
| Pathology | Observation | Species | Route of Exposure | Source |
| Cytologic alteration | Noted in the submandibular salivary gland in males and females | Mice | Drinking Water, Dermal | nih.govnih.govosti.gov |
| Lesions | Observed in acinar and ductal compartments of submandibular gland | Mice | Not specified | nih.gov |
| Acinar cell swelling | Due to increased pale-staining material | Mice | Not specified | nih.gov |
Genetic Toxicity (Genotoxicity) Investigations:
Genotoxicity studies assess the potential of a substance to cause damage to genetic material. Research into this compound's genotoxic potential has been conducted using both in vitro (in laboratory settings, typically with cells) and in vivo (in living organisms) assays.
In Vitro Mutagenicity Assessments
In vitro studies have generally indicated that this compound is not mutagenic. This compound was found to be non-mutagenic in standard tests using Salmonella typhimurium strains (TA100, TA1535, TA1537, TA1538, or TA98) and Escherichia coli WP2 uvrA. nih.govnih.gov Similarly, it did not induce mutations in L5178Y mouse lymphoma cells, with or without metabolic activation systems. nih.govnih.gov
In Vivo Genotoxicity Assays
In vivo genotoxicity assays have also largely yielded negative results for this compound. A 13-week dermal application study in B6C3F1 mice did not show an increase in the frequency of micronuclei in peripheral blood erythrocytes. nih.govnih.gov This suggests that this compound does not induce chromosomal damage leading to micronucleus formation in this model under the tested conditions.
Chromosomal Aberrations and Aneuploidy Studies
Studies investigating chromosomal damage have also been performed. This compound did not induce sister-chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary cells when tested with and without S9 activation. nih.govnih.gov However, one study suggested that this compound induced increases in the frequencies of female non-disjunction (chromosome malsegregation) in rodent cells in vitro at all tested concentrations, proposing that the induction of aneuploidy might be a genotoxic effect. nih.govtoxicdocs.org Aneuploidy refers to an abnormal number of chromosomes in a cell. ous-research.no
Here is a summary of in vitro genotoxicity findings:
| Assay Type | Test System | Metabolic Activation (S9) | Result | Citation |
| Bacterial Reverse Mutation Test | Salmonella typhimurium, E. coli | +/- | Negative | nih.govnih.gov |
| Mouse Lymphoma Assay | L5178Y cells | +/- | Negative | nih.govnih.gov |
| Sister Chromatid Exchange | Chinese Hamster Ovary cells | +/- | Negative | nih.govnih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary cells | +/- | Negative | nih.govnih.gov |
| Morphological Transformation | Syrian Hamster Embryo cells | Not specified | Positive | nih.gov |
| Aneuploidy | Rodent cells | Not specified | Positive | nih.govtoxicdocs.org |
Epigenetic Modifications (e.g., DNA methylation, histone modifications)
While direct studies specifically detailing this compound's impact on epigenetic modifications like DNA methylation and histone modifications are limited in the provided search results, the proposed mechanism for its carcinogenic activity in mice involves choline deficiency, which can influence epigenetic processes. nih.govresearchgate.net Epigenetic modifications, including DNA methylation and histone modifications, are heritable changes that affect gene expression without altering the underlying DNA sequence. nih.govresearchgate.netcd-genomics.com DNA methylation involves the addition of a methyl group to cytosine residues, often in CpG islands, and is associated with gene silencing. cd-genomics.comcusabio.com Histone modifications, such as methylation, acetylation, and phosphorylation, alter chromatin structure and can either promote or repress gene expression. nih.govresearchgate.netcd-genomics.comcusabio.com An altered pattern of DNA methylation was observed in the livers of mice exposed to non-genotoxic compounds, including this compound, particularly in tumor-prone mouse strains. scispace.com This suggests a potential role for epigenetic alterations in this compound-induced liver tumors in mice.
Carcinogenesis Research and Tumorigenic Mechanisms:
Research into the carcinogenic potential of this compound has primarily involved experimental animal studies.
Experimental Animal Carcinogenicity Studies
Experimental animal studies have provided limited evidence for the carcinogenicity of this compound. iarc.fr The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and limited evidence in experimental animals. iarc.frepa.gov However, the IARC also noted in 2013 that there was sufficient evidence in experimental animals for the carcinogenicity of this compound and coconut oil this compound condensate, classifying them as possibly carcinogenic to humans (Group 2B). europa.eu This classification was based on findings from 2-year dermal studies in mice conducted by the US National Toxicology Program (NTP). europa.eu
NTP studies involving lifetime dermal exposure to this compound showed increased incidences of liver tumors (hepatocellular carcinoma and hepatocellular adenoma) in both male and female B6C3F1 mice. nih.govresearchgate.netiarc.fr An increased incidence of hepatoblastoma was also observed in male mice, and renal tubule adenomas were increased in male mice. iarc.fr Tumors of the kidney and hepatoblastomas are considered rare spontaneous neoplasms in experimental animals. iarc.fr
Here is a summary of key findings from the NTP mouse carcinogenicity study:
| Species, Strain (Sex) | Route of Administration | Duration | Observed Tumors | Citation |
| B6C3F1 Mouse (Male) | Dermal | 2 years | Hepatocellular carcinoma, Hepatocellular adenoma, Hepatoblastoma, Renal tubule adenoma | nih.govresearchgate.netiarc.fr |
| B6C3F1 Mouse (Female) | Dermal | 2 years | Hepatocellular carcinoma, Hepatocellular adenoma | nih.govresearchgate.netiarc.fr |
In contrast to the findings in mice, dermal application of this compound did not induce tumors in rats in a 2-year study. iarc.fr
The mechanism by which this compound induces liver tumors in mice is believed to be non-genotoxic and involves the induction of choline deficiency. nih.govresearchgate.net Experimental evidence supporting this hypothesis includes the observation that this compound decreased hepatic choline metabolites and S-adenosylmethionine levels in mice, similar to the effects seen in choline-deficient mice. nih.govresearchgate.net This effect was not observed in rats, a species in which this compound was not carcinogenic. nih.govresearchgate.net A dose-effect relationship has been established between choline deficiency and carcinogenic activity in mice, where this compound dosages that induced tumors also caused choline deficiency. nih.govresearchgate.net this compound has been shown to decrease phosphatidylcholine synthesis by blocking cellular uptake of choline in vitro, an effect preventable by choline supplementation. nih.govresearchgate.net This non-genotoxic mode of action involving choline deficiency, cytotoxicity, and increased cell proliferation has been suggested as the mechanism for tumor induction in rodents. researchgate.net
Choline Deficiency Hypothesis in this compound Carcinogenesis
Research indicates that this compound may induce tumors in mice through a non-genotoxic mechanism involving choline deficiency. Studies have shown that DEA exposure decreases hepatic choline metabolites and S-adenosylmethionine (SAM) levels in mice, mirroring the biochemical changes observed in choline-deficient mice. nih.govresearchgate.netoup.com This effect appears to be dose-dependent, with all DEA dosages that induced tumors in National Toxicology Program (NTP) studies also causing choline deficiency. nih.govoup.com
Table 1: Effects of DEA on Hepatic Choline Metabolism in Mice
| Metabolite/Enzyme Activity | Effect of DEA Exposure (Mice) | Comparison to Choline Deficiency |
| Hepatic Choline Metabolites | Decreased | Similar |
| S-adenosylmethionine (SAM) | Decreased | Similar |
| Phosphatidylcholine Synthesis | Decreased (in vitro) | Consistent |
| Choline Uptake (in vitro) | Blocked | Consistent |
In contrast to mice, DEA did not induce these effects in rats at a maximum tolerated dose level, correlating with the absence of carcinogenicity in this species. nih.govresearchgate.net This species difference in susceptibility to DEA-induced choline deficiency is considered significant for human risk assessment, as rodents are generally more susceptible to choline deficiency than humans. nih.gov In vitro studies using Syrian hamster embryo cells have demonstrated that DEA can induce transformation, increase S-phase DNA synthesis in mouse hepatocytes, and decrease gap junctional intracellular communication, all of which were prevented by choline supplementation. nih.govoup.com These findings support the hypothesis that intracellular choline deficiency is a plausible mechanism for DEA-induced cell transformation and carcinogenicity. oup.com
Role of Phospholipid Metabolism Perturbations in Carcinogenesis
This compound is metabolized through biosynthetic routes similar to endogenous alkanolamines like ethanolamine (B43304) and choline and can be incorporated into phospholipids (B1166683). researchgate.netinchem.org This incorporation and the inhibition of choline uptake by DEA can disrupt intracellular choline homeostasis and alter phospholipid synthesis. oup.com Perturbations in phospholipid metabolism, particularly involving choline and ethanolamine phospholipids, have been observed in various cancers and are considered a metabolic hallmark of the disease. frontiersin.org Enzymes involved in these metabolic pathways are being investigated as potential targets for anticancer therapies. frontiersin.org While DEA has been shown to be incorporated into phospholipids, studies have not found qualitative or quantitative differences in this incorporation between rats and mice, despite the species-specific carcinogenic effects observed in mice. cir-safety.org This suggests that while phospholipid metabolism is relevant, the incorporation alone may not be the primary determinant of the carcinogenic response to DEA. cir-safety.org The disruption of choline utilization and the presence of aberrant phospholipids are thought to contribute to the observed toxicity of DEA. cdc.gov
Wnt Signaling Pathway Activation and Tumorigenesis
The Wnt/β-catenin signaling pathway plays a crucial role in development and its aberrant activation is a significant contributor to tumorigenesis in many cancers, including hepatocellular carcinoma. nih.govresearchgate.netmdpi.com Studies screening chemical libraries have identified this compound as a chemical that can stimulate Wnt signaling. biorxiv.orgnih.gov In cells expressing an autism-linked UBE3A T485A mutant construct, DEA was found to activate a Wnt signaling reporter, and this effect was amplified by the mutation. biorxiv.orgnih.gov Furthermore, mice treated with DEA for two years developed liver and kidney tumors with high rates of mutations in the β-catenin gene exon two and abnormal nuclear localization of β-catenin, indicative of constitutively active Wnt signaling. nih.gov This suggests that DEA may contribute to tumorigenesis by activating the Wnt signaling pathway, potentially through mechanisms linked to altered DNA methylation patterns resulting from choline deficiency. cir-safety.orgnih.gov
Non-Genotoxic Carcinogenic Mechanisms of this compound
Evidence suggests that this compound induces tumors through a non-genotoxic mode of action. nih.govresearchgate.neteuropa.euindustrialchemicals.gov.au Short-term genotoxicity tests for DEA have generally yielded negative results. nih.govinchem.orgcdc.goveuropa.eu DEA did not induce reverse mutation in Salmonella typhimurium or Escherichia coli, had no effect on gene conversion in Saccharomyces cerevisiae, and did not induce micronuclei in larval newt blood cells. inchem.orgcdc.gov While DEA induced cell transformation in some in vitro studies using Syrian hamster embryo cells, it did not in others, and it did not induce gene mutations, sister chromatid exchanges, or chromosomal aberrations. inchem.org The proposed non-genotoxic mechanism primarily involves the induction of choline deficiency, leading to altered cellular proliferation and potentially epigenetic changes like altered DNA methylation patterns that facilitate tumorigenesis. nih.govresearchgate.netcir-safety.orgnih.goveuropa.euindustrialchemicals.gov.aunih.gov
N-nitrosothis compound (NDELA) Formation and Carcinogenic Implications
This compound can react with nitrosating agents (such as nitrites) to form N-nitrosothis compound (NDELA). nih.govnih.govecetoc.org This reaction can occur in various matrices, including metalworking fluids and cosmetic products, particularly under acidic conditions, elevated temperatures, or in the presence of catalysts. nih.govnih.gov NDELA is considered a possible human carcinogen and has shown carcinogenic effects in animal studies. nih.govosha.gov
Table 2: Factors Influencing NDELA Formation from DEA
| Factor | Effect on NDELA Formation |
| Presence of Nitrosating Agents (e.g., Sodium Nitrite) | Increased |
| Acidic pH Conditions | Elevated |
| Elevated Temperature | Increased |
| UV and Visible Light | Increased |
| Presence of Catalysts | Increased |
While NDELA is a known carcinogen, its formation from DEA is considered unlikely to be the primary mechanism for the hepatocarcinogenesis observed in mice exposed to DEA, as NDELA is not a hepatocarcinogen in rats where DEA was not carcinogenic. cir-safety.orgcdc.gov However, the potential for NDELA formation from DEA in certain conditions remains a consideration.
Developmental Toxicity Studies of this compound
Developmental toxicity studies of this compound have been conducted in animals. Cutaneous administration of DEA to pregnant CD rats during major organogenesis resulted in reduced maternal body weight, skin irritation, increased kidney weights, and slight microcytic anemia at higher doses. nih.gov Rat fetuses showed increased incidences of skeletal variations at the highest dose tested, which also caused significant maternal toxicity. nih.gov Lower doses had no observed effect on the fetuses. nih.gov In pregnant New Zealand White rabbits, dermal administration of DEA during organogenesis caused maternal skin lesions, reduced food consumption, and kidney color changes at the highest dose, but no evidence of developmental toxicity was observed at any dose level. nih.gov Developmental toxicity in rats was observed only at doses causing significant maternal toxicity, including hematological effects. nih.gov Oral or dermal exposure of rats to DEA during organogenesis was not associated with developmental toxicity, while inhalation exposure to DEA aerosols did cause signs of developmental toxicity. inchem.org
Table 3: Summary of Developmental Toxicity Findings in Animal Studies
| Species | Route of Exposure | Gestation Period | Maternal Toxicity Observed? | Developmental Toxicity Observed? | Key Findings |
| Rat | Cutaneous | Organogenesis | Yes (high doses) | Yes (highest dose) | Increased skeletal variations in fetuses at maternally toxic doses. nih.gov |
| Rabbit | Cutaneous | Organogenesis | Yes (high doses) | No | No developmental toxicity observed. nih.gov |
| Rat | Oral or Dermal | Organogenesis | Not specified | No | No association with developmental toxicity. inchem.org |
| Rat | Inhalation | Organogenesis | Not specified | Yes | Caused signs of developmental toxicity. inchem.org |
A no observable effect level (NOEL) for DEA developmental toxicity in rats was adjusted to 380 mg/kg/day based on dose discrepancies, and the embryonal/fetal NOEL in rabbits was 350 mg/kg/day. nih.gov
Environmental Fate and Ecotoxicological Impact of Diethanolamine
Biodegradation Pathways and Kinetics of Diethanolamine in Environmental Matrices
This compound is generally considered to be readily biodegradable. redox.comsantos.com Studies have shown significant degradation in standard biodegradation tests. For instance, in an OECD 301F test, DEA demonstrated 50% degradation after 7 days, 80% after 14 days, and 93% after 28 days. santos.com This indicates that under aerobic conditions, microorganisms in environmental matrices can effectively break down DEA.
While specific detailed biodegradation pathways for DEA in various environmental matrices are not extensively detailed in the provided search results, the general principle of microbial degradation is highlighted as a primary removal mechanism in aerobic soils. epa.gov The kinetics of biodegradation can be influenced by factors such as microbial community structure and environmental conditions. researchgate.netoup.com Advanced oxidation processes, such as UV/H₂O₂ treatment, have also been investigated for degrading aqueous DEA solutions, demonstrating that factors like initial H₂O₂ concentration, pH, and temperature can influence degradation efficiency. aidic.it
Interactive Data Table Placeholder: Biodegradation of this compound (OECD 301F)
| Time (days) | Degradation (%) |
|---|---|
| 7 | 50 |
| 14 | 80 |
Bioaccumulation Potential Assessment for this compound
The bioaccumulation potential of a substance is assessed using metrics such as the bioconcentration factor (BCF) and bioaccumulation factor (BAF). chemsafetypro.comnih.gov A low BCF or BAF value typically indicates a low potential for a substance to accumulate in organisms. redox.comchemsafetypro.com
This compound is not expected to bioaccumulate. santos.com Its bioconcentration potential is considered low, with a reported log Pow (partition coefficient between n-octanol and water) of -2.18 at 25 °C. redox.com Substances with a log Pow less than 3 or a BCF less than 100 are generally considered to have a low bioconcentration potential. redox.comchemsafetypro.com An estimated BCF value for this compound calculated from a QSAR model is 2.3, further supporting its low potential for bioaccumulation. santos.com
Interactive Data Table Placeholder: this compound Bioaccumulation Parameters
| Parameter | Value | Temperature (°C) | Method/Source |
|---|---|---|---|
| Log Pow | -2.18 | 25 | OECD Test Guideline 107 or Equivalent redox.com |
Aquatic Ecotoxicity of this compound: Acute and Chronic Effects on Organisms
This compound has been evaluated for its ecotoxicity using various aquatic organisms representing different trophic levels, including bacteria, algae, and crustaceans. nih.gov While not expected to produce acute toxic effects in the aquatic biota based on EC₅₀ values in certain assay systems, chronic and synergistic effects with other chemicals cannot be excluded. nih.gov
Studies have shown varying sensitivities among different aquatic species. Daphnia magna (a cladoceran) and Vibrio fischeri (a bacterium) were found to be among the most sensitive organisms tested, followed by the alga Chlorella vulgaris. nih.gov Acute toxicity to fish is reported to be very low. ictulsa.com However, this compound is classified as harmful to aquatic life with long-lasting effects. redox.comictulsa.comfishersci.pt Moderate toxicity to aquatic invertebrates, such as Daphnia magna, has been observed with an EC₅₀ of 55 mg/l after 48 hours of exposure. ictulsa.com Toxicity to algae is also noted. ictulsa.com
Interactive Data Table Placeholder: Selected Aquatic Ecotoxicity Data for this compound
| Organism | Endpoint | Value (mg/l) | Exposure Time | Effect | Source |
|---|---|---|---|---|---|
| Daphnia magna | EC₅₀ (Immobilization) | 55 | 48 hours | Moderately toxic | ictulsa.com |
| Vibrio fischeri | Bioluminescence inhibition | Sensitive | Not specified | Sensitive response | nih.gov |
| Chlorella vulgaris | Growth inhibition | Less sensitive | Not specified | Less sensitive response | nih.gov |
| Fish | Acute toxicity | Very low | Not specified | Very low acute toxicity | ictulsa.com |
| Aquatic life | Chronic toxicity | Harmful | Long lasting | Harmful with long lasting effects | redox.comictulsa.comfishersci.pt |
Soil Adsorption, Leaching, and Mobility of this compound in Terrestrial Environments
This compound has a low potential to adsorb to soil. santos.com Its low Koc values (log -0.223 to -0.308) suggest that it would not be expected to sorb significantly to organic carbon in the soil. alberta.ca For uncharged organic compounds, a low Koc value implies mobility in the subsurface. alberta.ca
However, the mobility of DEA in soil is influenced by its acid dissociation constant (pKa) of 9.01. alberta.ca Within a typical environmental pH range, DEA will be largely protonated and exist as a cation, which will tend to sorb to the charged surfaces of clay minerals. alberta.ca This indicates that the distribution coefficient (Kd) for DEA will be controlled by the cation exchange capacity (CEC) of the soil. alberta.ca While expected to be relatively immobile in most soil-water systems, in sandy soils with low CEC or in highly saline soils, DEA may exhibit higher mobility. alberta.ca A large release of DEA could potentially increase soil pH, leading to a higher proportion of the non-protonated form and potentially increased initial mobility near the release site. alberta.ca However, transport away from the immediate spill area would likely result in the compound entering zones with more typical environmental pH, where mobility would again be controlled by soil CEC. alberta.ca The estimated partition coefficient (Koc) for DEA is 1, suggesting very high mobility in soil. redox.com
Atmospheric Degradation and Photochemical Processes Affecting this compound
This compound is not expected to evaporate significantly into the atmosphere from the water surface based on its Henry's Law Constant. santos.com However, once in the atmosphere, the substance is expected to be rapidly degraded by photochemical processes. santos.com
The primary atmospheric degradation pathway for organic compounds like amines in the aqueous phase involves reactions with hydroxyl radicals (OH•). acs.org The experimentally calculated rate constant for the reaction of this compound with hydroxyl radicals at pH 5 is reported as 9.3 × 10⁸ M⁻¹ s⁻¹. acs.org This relatively high rate constant suggests that DEA reacts quickly with hydroxyl radicals in the atmosphere. The atmospheric lifetime of amines can be predicted from these reaction rate constants. acs.org Photochemical oxidation kinetics play a significant role in the fate of amines in the aqueous phase, influencing their partitioning into the gas and particle phases. acs.org Hydrogen abstraction at the α-carbon or β-carbon is identified as the dominant reaction pathway under relevant atmospheric conditions. acs.org The photochemical degradation of DEA can also be influenced by factors such as the presence of hydrogen peroxide and temperature, as shown in studies using UV/H₂O₂ processes. aidic.it
Interactive Data Table Placeholder: this compound Atmospheric Reaction Rate
| Reactive Species | Rate Constant (M⁻¹ s⁻¹) | pH | Conditions | Source |
|---|
Exposure Science and Risk Characterization of Diethanolamine
Occupational Exposure Assessment Methodologies for Diethanolamine in Workplace Environments
Assessing occupational exposure to this compound involves methodologies aimed at quantifying airborne concentrations and evaluating potential dermal contact in workplace settings. This compound has been detected in workplace air, particularly in industries utilizing metalworking and cutting fluids, as well as in road paving operations nih.goviarc.fr.
This compound has been found in bulk cutting fluids at concentrations ranging from 4% to 5% iarc.fr. In a German study conducted between 1992 and 1994, this compound was measured in samples of metalworking fluids at concentrations ranging from 0% to 44% nih.goviarc.fr. The presence of this compound in these fluids reportedly declined over the study period nih.goviarc.fr.
According to the 1981–83 National Occupational Exposure Survey (NOES), a significant number of workers in the United States, including metalworkers, were potentially exposed to this compound iarc.fr.
Consumer Exposure Assessment Methodologies for this compound in Products
Consumer exposure to this compound primarily occurs through the use of personal care products such as shampoos, cosmetics, and lotions, where it may be intentionally added or present as a contaminant in ingredients like diethanolamides or triethanolamine (B1662121) nih.govepa.govresearchgate.netexponent.com. Dermal absorption is considered the most probable route of consumer exposure epa.govresearchgate.net.
Assessing consumer exposure involves considering factors such as the concentration of this compound in the product, the amount of product used, the frequency and duration of application, and the area of skin exposed europa.eu. Regulatory frameworks for cosmetics often utilize retention factors to estimate the fraction of a product that remains on the skin after use europa.eu. For leave-on products like lotions, a retention factor of 100% is often assumed, while for rinse-off products like shampoos, smaller retention factors are applied, depending on whether the product is applied to wet or dry skin/hair and the rinsing efficiency europa.eu.
Percutaneous Penetration Rates and Permeability Studies
Studies investigating the percutaneous penetration of this compound through skin have been conducted using in vitro methods with excised human and animal skin europa.eunih.govtandfonline.comresearchgate.netresearchgate.net. These studies often utilize radiolabeled this compound ([¹⁴C]-DEA) to track its absorption and distribution europa.eunih.govtandfonline.comresearchgate.netresearchgate.net.
In vitro studies using human skin samples have shown that the percutaneous penetration of this compound from cosmetic formulations is generally low europa.eunih.govresearchgate.net. For shampoo and hair dye formulations, approximately 0.1% of the applied dose was absorbed into the receptor fluid after 5–30 minutes nih.goveuropa.eu. In a 72-hour repeated-dose study with a body lotion formulation, nearly 30% of the applied this compound accumulated in the skin, and approximately 1% was absorbed into the receptor fluid nih.goveuropa.eu. A separate study confirmed similar levels of permeation from cosmetic formulations through human skin nih.goveuropa.eu.
Studies comparing this compound penetration across different species (rats, mice, rabbits, and humans) using excised full-thickness skin found that the potential percutaneous absorption was generally lower for human skin compared to rat, rabbit, and mouse skin tandfonline.comresearchgate.net. The rank order of skin penetration for both undiluted and diluted this compound was suggested to be mouse > rabbit > rat > human skin tandfonline.comresearchgate.net.
Interactive Table 1: In Vitro Percutaneous Penetration of this compound from Cosmetic Formulations Through Human Skin
| Product Type | Application Time | % Applied Dose Absorbed into Receptor Fluid | % Applied Dose Accumulated in Skin (after 24h) |
| Shampoo | 5-30 minutes | ~0.1% nih.goveuropa.eu | 2.8% europa.euresearchgate.net |
| Hair Dye | 5-30 minutes | ~0.1% nih.goveuropa.eu | 2.9% europa.euresearchgate.net |
| Body Lotion | 24 hours | 0.9% europa.euresearchgate.net | 10.0% europa.euresearchgate.net |
| Body Lotion | 72 hours (repeat) | ~1% nih.goveuropa.eu | 29.2% (accumulated) researchgate.net |
Influence of Product Formulation and Application Conditions on Dermal Absorption
The formulation of a product and the conditions of application can influence the dermal absorption of this compound. Factors such as the presence of other ingredients (e.g., penetration enhancers), the site of application, and the integrity of the skin (e.g., affected by shaving or dermatitis) can impact penetration europa.eu. While some studies suggest a default conservative dermal penetration of 100% for products applied to the skin in worst-case scenarios, in vitro studies with actual cosmetic formulations indicate much lower absorption rates europa.eunih.govresearchgate.net.
Comparing undiluted this compound to aqueous solutions, studies have shown that there was generally less skin penetration of the undiluted material compared to diluted substances tandfonline.comresearchgate.net. This suggests that the total absorbed dose might be lower for cutaneous exposures to undiluted this compound compared to exposures to its aqueous solutions tandfonline.comresearchgate.net.
Interactive Table 2: Comparison of this compound Skin Penetration: Undiluted vs. Aqueous Solution (In Vitro, 6 hours)
| Species | Formulation Type | Skin Penetration |
| Rat | Undiluted | Lower tandfonline.comresearchgate.net |
| Rat | Aqueous Solution | Higher tandfonline.comresearchgate.net |
| Mouse | Undiluted | Lower tandfonline.comresearchgate.net |
| Mouse | Aqueous Solution | Higher tandfonline.comresearchgate.net |
| Rabbit | Undiluted | Lower tandfonline.comresearchgate.net |
| Rabbit | Aqueous Solution | Higher tandfonline.comresearchgate.net |
| Human | Undiluted | Lower tandfonline.comresearchgate.net |
| Human | Aqueous Solution | Higher tandfonline.comresearchgate.net |
Studies have also explored the distribution of absorbed this compound within the skin layers. After 24 hours, a significant portion of the absorbed dose from cosmetic products was found to be retained within the skin itself, with only small amounts reaching the receptor fluid, which simulates systemic circulation europa.euresearchgate.net. For instance, after 24 hours, the amount of applied dose found in the skin was 2.8% for shampoos, 2.9% for hair dyes, and 10.0% for body lotions europa.euresearchgate.net.
Epidemiological Research on this compound Exposure and Health Outcomes
Epidemiological studies specifically examining the health outcomes, including cancer risk, among individuals exposed solely to this compound are limited nih.govepa.goviarc.fr. While this compound is present in personal care products, no epidemiological studies evaluating human cancer in association with this compound use in these products have been identified nih.gov.
However, ethanolamines, including this compound, have been used as additives in metalworking fluids and are present in wetting fluids used in asphalt (B605645) paving since the 1950s nih.goviarc.fr. Workers in these occupational settings are often exposed to complex mixtures of substances nih.goviarc.fr. Studies of cohorts exposed to soluble and synthetic metalworking fluids have been conducted, but attributing observed health effects specifically to this compound within these complex exposures is challenging nih.goviarc.fr.
Some studies have examined cancer risk among workers exposed to metalworking fluids containing ethanolamines nih.goviarc.fr. However, due to the complex nature of the exposures in these settings, which often involve multiple types of fluids and concomitant exposures, any observed risk elevations cannot be specifically attributed to this compound alone nih.goviarc.fr. The complexity of exposure assessment in these studies is further compounded by changes in fluid composition over time and workers changing jobs nih.gov.
Analytical Methodologies for Diethanolamine Detection and Quantification
Chromatographic Techniques for Diethanolamine Analysis:
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the separation and quantification of this compound in complex samples.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a common technique for determining this compound in various matrices, including water samples, cosmetics, and pharmaceuticals. HPLC with fluorescence detection has been reported for water analysis. iarc.fr Reversed-phase HPLC is also applied for analysis in cosmetics and pharmaceuticals. iarc.fr
Derivatization is frequently employed in HPLC methods to improve detection sensitivity and chromatographic separation. For instance, a method utilizing micellar extraction with in situ derivatization using dansyl chloride coupled with HPLC has been developed for determining trace this compound in cosmetic samples. This method involves forming a complex with dansyl chloride in a nonionic surfactant medium, followed by concentration in the surfactant-rich phase and subsequent HPLC analysis. rsc.orgresearchgate.netresearchgate.net Another approach involves derivatization with 1-naphthylisothiocyanate (NITC) for analysis in workplace air samples collected on XAD-2 resin, followed by HPLC with ultraviolet detection. osha.govkeikaventures.comnih.gov
Ion chromatography is also effective for separating alkanolamines, including this compound, particularly in matrices like metal surface finishing solutions, wastewater, and scrubber solutions. This technique often utilizes pulsed amperometric detection (PAD) or conductivity detection, although conductivity detection can have poor sensitivity for alkanolamines due to their low equivalent conductance. thermofisher.com A method using cation-exchange chromatography with suppressed conductivity detection has been developed for determining this compound in industrial waters, demonstrating good separation from other ethanolamines like triethanolamine (B1662121) and N-methylthis compound. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites
GC-MS is a powerful technique for the analysis of this compound and its potential metabolites, offering high sensitivity and selectivity. Due to the low volatility and polarity of this compound, derivatization is often necessary for GC analysis. shd-pub.org.rschromforum.org
A capillary GC method with flame ionization detection has been developed for determining this compound in fatty acid diethanolamides found in cosmetic products. This method involved analyzing methanolic solutions of the amides using a wide-bore capillary column. scispace.comoup.com
GC-MS is particularly useful for identifying and quantifying this compound in complex matrices and for studying its degradation products. Studies have utilized GC-MS to identify degradation products of this compound in aqueous solutions, often employing extraction with mixed solvents and derivatization with silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility. shd-pub.org.rsresearchgate.nethmdb.ca GC-MS with mass selective detection of silylated derivatives has been used for this compound analysis in metalworking and cutting fluids. iarc.fr
While GC-MS offers excellent capabilities, direct analysis of this compound can be challenging, and derivatization is commonly employed to improve peak shape and reduce carryover issues. osha.gov
Derivatization Strategies for Enhanced this compound Detection
Derivatization plays a crucial role in the analytical determination of this compound, especially for techniques like GC and HPLC with certain detectors, by converting the polar amine group into a less polar or more detectable form.
Common derivatization strategies for this compound include silylation and acylation. Silylation, often using reagents like BSTFA, replaces the active hydrogens in the hydroxyl and amine groups with trimethylsilyl (B98337) groups, increasing volatility for GC analysis. shd-pub.org.rsresearchgate.nethmdb.ca Acylation, such as trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA), can also be used to form volatile derivatives suitable for GC-MS. shd-pub.org.rsresearchgate.net
For HPLC analysis, derivatization can introduce a chromophore or fluorophore for UV or fluorescence detection, respectively. Examples include derivatization with dansyl chloride for fluorescence detection rsc.orgresearchgate.netresearchgate.net and with 1-naphthylisothiocyanate (NITC) for UV detection. osha.govkeikaventures.comnih.gov
Spectroscopic and Other Advanced Analytical Approaches for this compound
Beyond chromatography, spectroscopic methods and other advanced techniques contribute to the analysis of this compound.
Spectrophotometry, including UV-Vis spectroscopy, can be used for this compound determination, particularly when coupled with derivatization that yields a product with significant absorbance in the UV-Vis range. iarc.frgoogle.com For instance, forming a derivative compound that absorbs in the 200-350 nm range allows for its quantification by UV spectrometry. google.com
Infrared (IR) and Raman spectroscopy can provide structural information and can potentially be used for quantitative analysis of this compound, especially in specific matrices or for monitoring processes. iarc.frutp.edu.myresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy, combined with multivariate regression methods, has been explored for the simultaneous quantification of chemical species, including this compound, in complex systems like CO2 absorption solutions. researchgate.net Raman spectroscopy is also used to characterize chemical components and can be applied to measure concentrations. utp.edu.my
Other techniques mentioned for this compound analysis include isotachophoresis and capillary zone electrophoresis with indirect UV detection. iarc.fr Liquid chromatography coupled with thermal energy analysis (LC-TEA) has been described for determining this compound in shampoo products after conversion to N-nitrosothis compound. nih.govoup.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this compound analysis in various matrices, including water. tajhizkala.irgoogle.comiteh.aiastm.orgiteh.ai This technique is particularly valuable for complex biological and environmental samples where high selectivity is required to minimize matrix interferences.
Method Validation, Detection Limits, and Quality Assurance in this compound Analysis
Determination of this compound in Complex Biological and Environmental Matrices
Analyzing this compound in complex biological and environmental matrices such as biological fluids, tissues, water, and air presents unique challenges due to the presence of numerous interfering substances. Effective sample preparation is often required to isolate and concentrate this compound and minimize matrix effects.
For biological matrices, sample preparation techniques may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) before chromatographic or spectroscopic analysis. GC-MS and LC-MS/MS are particularly well-suited for the analysis of this compound in biological samples due to their high selectivity and sensitivity. google.comiteh.aiastm.orgiteh.ai
In environmental matrices like water, various methods have been applied. GC and HPLC with fluorescence detection have been used for water samples. iarc.fr Ion chromatography is effective for determining this compound in wastewater. thermofisher.comlcms.cz LC-MS/MS is also a sensitive method for this compound in surface water. tajhizkala.iriteh.aiastm.orgiteh.ai
For air analysis, this compound can be collected using impingers containing acidic solutions or adsorbent tubes coated with derivatizing agents. iarc.frosha.govkeikaventures.comnih.govanalytice.comjst.go.jp The collected samples are then analyzed by techniques like ion chromatography or HPLC with appropriate detection. iarc.frosha.govkeikaventures.comnih.govanalytice.com
The complexity of the matrix dictates the required sample preparation and the choice of analytical technique to achieve adequate sensitivity, selectivity, and accuracy for the determination of this compound.
Regulatory Science and Advanced Risk Assessment Frameworks for Diethanolamine
Hazard Identification Methodologies Applied to Diethanolamine (e.g., (Q)SARs, Integrated Approaches to Testing and Assessment (IATA))
Hazard identification for this compound employs a range of methodologies, moving beyond traditional animal testing towards New Approach Methodologies (NAMs), including in silico methods like Quantitative Structure-Activity Relationships ((Q)SARs) and Integrated Approaches to Testing and Assessment (IATA).
(Q)SARs are computational methods used to estimate the properties of a chemical based on its molecular structure. issuu.com The OECD is actively involved in developing guidance and tools, such as the QSAR Toolbox, for the practical application of (Q)SARs in regulatory contexts. issuu.com These methods have the potential to provide information on chemical hazards, contributing to a reduction in the time, cost, and animal testing traditionally required. issuu.com
Integrated Approaches to Testing and Assessment (IATA) are frameworks designed for hazard identification, characterization, and safety assessment. issuu.comnih.goveuropa.eu IATA integrate and weigh all relevant existing data and guide the targeted generation of new data, preferably using non-animal approaches, to inform regulatory decision-making. issuu.comnih.gov IATA can incorporate various data sources, including traditional toxicity data, computational model predictions, and data from high-throughput screening and high-content imaging. nih.goveuropa.eu The design and application of IATA can involve expert judgment, although defined approaches within IATA are structured and reproducible. nih.goveuropa.eu
Next Generation Risk Assessment (NGRA) Frameworks and Their Application to this compound
Next Generation Risk Assessment (NGRA) frameworks represent an evolution in chemical risk assessment, particularly in light of the move away from traditional animal testing. oecd.orgaltex.orgresearchgate.netsemanticscholar.orgaltex.orgnih.gov These frameworks aim to be human-relevant and often incorporate NAMs and DAs to assess chemical safety. oecd.orgnih.gov
The cosmetic industry has been a forerunner in developing and implementing animal-free NGRA frameworks, particularly for skin sensitization, incorporating DAs to assess ingredient potency. nih.gov Case studies involving this compound contribute to building knowledge on the strengths and limitations of NAMs and increasing confidence in their application within NGRA frameworks. altex.org
Global Regulatory Classifications and Guidelines for this compound
This compound is subject to various global regulatory classifications and guidelines due to its potential hazards. Regulatory bodies worldwide have established classifications based on available scientific data.
Under the European Union's CLP Regulation (EC) No 1272/2008, this compound is classified for several hazard classes. windows.netchemius.netcarlroth.comcarlroth.comchemos.demoellerchemie.com These classifications include acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity following prolonged or repeated exposure. windows.netchemius.netcarlroth.comcarlroth.comchemos.demoellerchemie.com Some classifications also indicate suspected damage to fertility or the unborn child. chemius.netcarlroth.comwindows.net
The European Chemicals Agency (ECHA) has conducted consultations on the harmonised classification and labelling of this compound, covering hazard classes such as carcinogenicity, germ cell mutagenicity, reproductive toxicity, acute toxicity (inhalation, dermal, oral), and specific target organ toxicity (repeated exposure). croneri.co.uk
In the United States, this compound is listed on the California Proposition 65 list as a substance known to cause cancer. egle.state.mi.usalsglobal.comnih.gov The US EPA considers it a hazardous air pollutant and includes it on the Toxics Release Inventory. alsglobal.com
Occupational exposure limits and guidelines for this compound have been established by various authorities. iarc.frosha.gov These limits are designed to protect workers in occupational settings. egle.state.mi.us
The International Agency for Research on Cancer (IARC) classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals. europa.eu
Scientific Basis for Derivation of Permissible Exposure Levels
The derivation of permissible exposure levels for this compound is based on scientific studies and risk assessment principles, considering different routes and durations of exposure. These levels aim to define concentrations or doses of this compound that are considered safe for human exposure.
For inhalation exposure, initial threshold screening levels (ITSLs) have been derived. For example, an 8-hour averaging time ITSL for this compound is 10 µg/m³. egle.state.mi.us An annual averaging time ITSL is 0.2 µg/m³. egle.state.mi.us These levels are often based on chronic provisional reference concentrations derived from toxicity studies. egle.state.mi.us Occupational exposure limits, such as the ACGIH TLV-TWA of 1 mg/m³ (10 µg/m³) for the inhalable fraction and vapors, are set to protect against irritative and systemic effects in occupational settings. egle.state.mi.us These occupational limits are then used to derive more conservative ITSLs that account for the general population, including sensitive individuals. egle.state.mi.us
For dermal exposure, studies have investigated the percutaneous absorption of this compound from various product types. researchgate.neteuropa.eu Research indicates that this compound can accumulate in the skin, with varying amounts absorbed into the receptor fluid depending on the product type and exposure duration. researchgate.neteuropa.eu
The derivation of permissible daily exposure (PDE) or no-significant-risk levels (NSRLs) for this compound considers findings from carcinogenicity studies, particularly in experimental animals. nih.goveuropa.euresearchgate.net For instance, an NSRL for dermal exposures to this compound has been derived based on tumor incidence in mouse studies, taking into account the dose-dependent dermal absorption and a postulated non-genotoxic mechanism of carcinogenicity. nih.goveuropa.euresearchgate.net Uncertainty factors are applied to extrapolate from animal studies to humans and account for variability within the human population. europa.eu
The scientific basis for these levels relies on the evaluation of toxicity data, including endpoints such as organ damage and carcinogenicity, and the application of dose-response assessment methods. windows.netchemius.netcarlroth.comcarlroth.comchemos.demoellerchemie.comwindows.netegle.state.mi.usnih.goveuropa.euresearchgate.net The complexity of this compound's potential effects, including its interaction with choline (B1196258) homeostasis, is considered in these assessments. researchgate.netca.gov
Emerging Research Avenues and Unaddressed Scientific Questions on Diethanolamine
Human Relevance and Extrapolation of Rodent Carcinogenicity Findings
Studies by the National Toxicology Program (NTP) have indicated that dermal exposure to diethanolamine increased the incidence of liver and kidney tumors in mice. However, similar carcinogenic effects were not observed in rats researchgate.netepa.gov. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals but inadequate evidence in humans egle.state.mi.useuropa.eu.
A significant unaddressed question is the direct human relevance of the carcinogenicity findings in rodents. Differences in dermal absorption between species, with lower absorption observed in rats and humans compared to mice, may contribute to the species-specific carcinogenic response researchgate.netresearchgate.net. Furthermore, the high background rate of liver tumors in the mouse strain used in some studies complicates the interpretation of results researchgate.net. Research is needed to bridge the gap in understanding how the observed effects in rodents translate to potential risks in human populations, considering differences in exposure routes, metabolism, and susceptibility researchgate.net. There are no chronic duration carcinogenicity studies via oral or inhalation exposures in humans egle.state.mi.us.
Long-term, Low-Dose Exposure Dynamics and Health Effects
While some studies have investigated the effects of this compound at relatively high doses, there is a need for more research on the dynamics and health effects of long-term, low-dose exposure, which is more representative of typical human exposure through consumer products and environmental contact epa.govnih.gov. Understanding the cumulative effects of such exposures over a lifetime and across different life stages, including prenatal and early-life exposure, remains an important research gap unc.edu. Studies have shown that maternal dermal exposure to this compound in mice can diminish hepatic choline (B1196258) stores and alter fetal brain development, suggesting potential developmental neurotoxicity at certain exposure levels researchgate.netunc.edu. Further investigation into the dose-response relationships at lower exposure levels and the potential for subtle, long-term health consequences is warranted.
Advanced Mechanistic Elucidation Beyond Choline Deficiency
The proposed mechanism for this compound-induced liver tumors in mice involves its ability to cause choline deficiency researchgate.neteuropa.eu. This compound can decrease hepatic choline metabolites and interfere with choline uptake and phosphatidylcholine synthesis researchgate.netnih.govca.gov. While this mechanism is supported by experimental evidence, further advanced mechanistic studies are needed to fully elucidate all the pathways and molecular events involved in this compound toxicity and carcinogenicity researchgate.net. This includes exploring potential epigenetic modifications beyond DNA methylation changes linked to choline deficiency, investigating interactions with other metabolic pathways, and identifying potential biomarkers of exposure and effect researchgate.netnih.gov. Understanding these mechanisms in detail is crucial for extrapolating animal data to humans and identifying sensitive subpopulations.
Development and Validation of Novel In Vitro and In Silico Testing Methodologies
There is a growing emphasis on reducing reliance on traditional animal testing for toxicity assessment fu-berlin.de. The development and validation of novel in vitro (cell-based) and in silico (computational) testing methodologies for evaluating the potential health effects of this compound represent a key emerging research area fu-berlin.deoecd.orgthepsci.eu. These methods can provide valuable information on specific endpoints, such as cytotoxicity, genotoxicity (though short-term tests have yielded negative results for DEA itself) researchgate.net, and mechanistic interactions, potentially at a higher throughput and lower cost than animal studies fu-berlin.de. However, challenges remain in ensuring the predictivity and regulatory acceptance of these new approach methodologies (NAMs), particularly for complex endpoints like carcinogenicity and developmental toxicity oecd.orgresearchgate.net. Further research is needed to develop robust and validated NAMs that can accurately assess the risks associated with this compound exposure oecd.orgresearchgate.net.
Q & A
Q. What standard analytical methods are recommended for quantifying DEA purity in laboratory settings?
DEA purity can be determined via acid-base titration using bromocresol green as an indicator. Transfer ~2 g of DEA to a 250 mL flask, dissolve in 50 mL water, and titrate with 0.5 N HCl. Each mL of HCl corresponds to 52.57 mg DEA . For advanced quantification, FTIR and TGA are used to characterize functional groups and thermal stability, respectively .
Q. How is DEA applied in gas purification, and what parameters define its efficacy?
DEA is used to remove acid gases (e.g., CO₂, H₂S) via chemisorption. Key performance indicators include absorption efficiency (%), mass transfer coefficients (e.g., ), and corrosion rates of carbon steel. Experimental setups often use packed columns or microreactors, with orthogonal design to optimize variables like gas/liquid flow rates and temperature .
Q. What methodologies assess DEA's environmental persistence and bioaccumulation potential?
- Biodegradability: OECD 301 tests confirm DEA is "readily biodegradable" (60% degradation within 28 days) .
- Bioaccumulation: Estimated bioconcentration factor (BCF) of 2.3–3 using QSAR models, indicating low bioaccumulation .
- Soil Mobility: Log of 0.60 suggests high mobility, requiring soil column experiments to validate leaching potential .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
